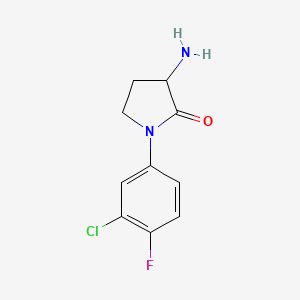

3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

Description

3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 3-chloro-4-fluorophenyl substituent and an amino group at the 3-position of the lactam ring. Its structure combines halogenated aromatic moieties with a polar lactam ring, influencing its electronic properties, solubility, and biological interactions. Notably, the compound has been discontinued by suppliers such as CymitQuimica , though its analogs remain actively studied.

Properties

IUPAC Name |

3-amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-7-5-6(1-2-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWFUPCKNXLCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidinone precursor. One common method involves the cyclization of an intermediate amide under acidic or basic conditions to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one have shown promise in inhibiting cancer cell proliferation. For instance, studies on related pyrrolidine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Neurological Disorders

This compound has been explored for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems. Specifically, it may act on orexin receptors, which are implicated in sleep regulation and energy homeostasis. Research into orexin receptor antagonists has highlighted the importance of structural modifications in enhancing selectivity and potency against these targets.

Antimicrobial Properties

The antimicrobial activity of halogenated compounds is well-documented, with studies indicating that the presence of chlorine and fluorine can enhance the efficacy of compounds against bacterial strains. This suggests that this compound could be evaluated for its antibacterial or antifungal properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

- Substitution Patterns : The position and nature of substituents on the phenyl ring can significantly impact binding affinity and selectivity for biological targets.

- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine structure may enhance metabolic stability or improve pharmacokinetic properties.

Case Study 1: Anticancer Screening

In a series of experiments, derivatives of pyrrolidinone were screened against MCF-7 breast cancer cells. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action.

Case Study 2: Orexin Receptor Antagonism

A study focused on the development of orexin receptor antagonists highlighted the potential of pyrrolidinone derivatives in modulating sleep patterns and appetite regulation. The pharmacophore models constructed from this research suggested that modifications similar to those found in this compound could yield effective therapeutic agents for insomnia and obesity.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Key Molecular Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| This compound | C₁₀H₉ClFN₂O | 242.65 | 3-Cl, 4-F on phenyl, 3-NH₂ |

| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one | C₁₀H₁₁FN₂O | 194.21 | 3-F on phenyl, 4-NH₂ |

| 3-Amino-1-hydroxy-pyrrolidin-2-one | C₄H₈N₂O₂ | 116.12 | 1-OH, 3-NH₂ |

| 3-Amino-1-(2-fluoroethyl)pyrrolidin-2-one | C₆H₁₁FN₂O | 146.17 | 2-fluoroethyl, 3-NH₂ |

| 4-Amino-1-phenylpyrrolidin-2-one | C₁₀H₁₂N₂O | 176.22 | Phenyl, 4-NH₂ |

Key Observations :

Hazard Profiles

Table 2: Hazard Classification (GHS)

| Compound Name | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Respiratory Hazards |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Not reported |

| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one | H302 (Category 4) | H315 (Category 2) | H319 (Category 2A) | H335 (Category 3) |

| 3-Amino-1-hydroxy-pyrrolidin-2-one | No known hazards | No data | No data | No data |

| 3-Amino-1-(2-fluoroethyl)pyrrolidin-2-one | No data | No data | No data | No data |

Key Observations :

- The 4-Amino-1-(3-fluorophenyl) analog poses significant hazards, including acute oral toxicity (H302) and respiratory irritation (H335) .

Table 3: Commercial Availability

Key Observations :

- The discontinuation of this compound may relate to synthesis challenges or regulatory concerns .

- Fluorinated analogs like 3-Amino-1-(2-fluoroethyl)pyrrolidin-2-one remain in demand for targeted drug design .

Research Findings and Trends

- Halogenation Effects: Chlorine and fluorine substituents enhance metabolic stability but may increase toxicity, as seen in the 4-Amino-1-(3-fluorophenyl) derivative .

- Safety vs. Activity: Non-halogenated analogs (e.g., hydroxy-substituted) offer safer profiles but may lack the bioactivity of halogenated counterparts .

- Structural Insights : Computational studies (e.g., density-functional thermochemistry) could further elucidate electronic properties and reactivity trends in this class .

Biological Activity

3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (CAS No. 192318-48-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse sources.

Synthesis

The compound can be synthesized through various multicomponent reactions that involve the cyclization of suitable precursors. A notable method includes a one-pot reaction that combines β-aryloxyquinoline derivatives with malononitrile and other reactants, yielding compounds with enhanced biological activity .

Antibacterial Activity

Research indicates that derivatives of pyrrolidinones exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.4 to 16.5 µM, demonstrating their potential as antibacterial agents .

Antitumor Activity

This compound has been evaluated in vitro for its antitumor properties. Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including those associated with:

- Colorectal cancer

- Lymphoma

In vivo studies utilizing mouse models have demonstrated significant tumor growth inhibition, with treated groups showing enhanced survival rates compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro and fluorine substituents on the phenyl ring enhances its interaction with biological targets, potentially increasing its potency against various pathogens and cancer cells .

Case Study 1: Antibacterial Efficacy

A study compared the antibacterial efficacy of 3-amino derivatives against standard antibiotics like ciprofloxacin. The results indicated that certain derivatives exhibited comparable or superior activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 3-Amino Derivative | 12.4 | Staphylococcus aureus |

| Ciprofloxacin | 15.0 | Staphylococcus aureus |

This suggests that modifications in the chemical structure can lead to improved antibacterial properties .

Case Study 2: Antitumor Activity in Mouse Models

In a study assessing the antitumor effects of 3-amino derivatives in mice, treatment with a related compound resulted in a median survival increase from 33 days (control) to 55 days at optimal dosing levels (50 mg/kg). This highlights the potential of these compounds in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one, and how can reaction yields be improved?

Methodological Answer: A representative synthesis involves reacting intermediates under acidic conditions. For example, a 52.7% yield was achieved using 1.0 M aqueous HCl at 0–50°C for 2.33 hours, followed by heating to 50°C to solubilize the product . To improve yields:

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD) : Critical for confirming crystalline structure and identifying polymorphs. Peaks at specific 2θ angles (e.g., 8.9°, 17.8°) with intensities >5000 counts validate phase purity .

- NMR Spectroscopy : H and C NMR can resolve the pyrrolidinone ring conformation and substituent positions (e.g., 3-chloro-4-fluorophenyl group).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >98% .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .

- Storage : Store at 2–8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Reagent purity : Impurities in starting materials (e.g., 3-chloro-4-fluorophenyl precursors) can reduce yields. Use HPLC-validated reagents.

- Reaction kinetics : Monitor reaction progress via TLC or in situ IR to identify incomplete conversions.

- Workup protocols : Acidic workup (e.g., HCl) may precipitate byproducts; optimize pH to isolate the target compound selectively .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The pyrrolidinone scaffold may bind to hydrophobic pockets, as seen in related piperidine derivatives .

- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro, fluoro groups) with bioactivity using descriptors like ClogP and polar surface area.

- MD Simulations : Assess conformational stability of the pyrrolidinone ring in aqueous environments .

Q. How does the crystal structure of related pyrrolidinone derivatives inform the conformational analysis of this compound?

Methodological Answer: Crystal data for analogs (e.g., monoclinic system, P21/n space group, β = 91.088°) reveal:

- Spatial arrangement : The 3-chloro-4-fluorophenyl group adopts a dihedral angle of ~45° relative to the pyrrolidinone plane, influencing steric interactions .

- Hydrogen bonding : The amino group at position 3 participates in intermolecular H-bonds, stabilizing the lattice. This suggests solubility challenges in non-polar solvents.

Q. How can researchers design experiments to study the compound’s metabolic stability?

Methodological Answer:

- In vitro assays : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor depletion via LC-MS/MS over 60 minutes.

- Metabolite ID : High-resolution MS (HRMS) with collision-induced dissociation (CID) detects hydroxylation or dehalogenation products.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction potential .

Q. What strategies are recommended for analyzing ecological impacts if data is unavailable (e.g., biodegradability, toxicity)?

Methodological Answer:

- Read-across analysis : Use data from structurally similar compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) to estimate persistence or bioaccumulation .

- QSAR-ECOSAR : Predict acute toxicity (e.g., LC50 for fish) based on functional groups.

- Microcosm studies : Expose soil/water systems to the compound and measure half-life via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.